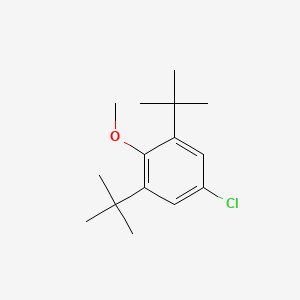
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound with the molecular formula C15H23ClO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl groups, a chlorine atom, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl groups.
Chlorination: The resulting compound is chlorinated using chlorine gas in the presence of a catalyst.
Methoxylation: Finally, the compound is treated with methanol and a strong acid to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for efficiency and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.
Major Products
Electrophilic Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include reduced hydrocarbons.
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be compared with other similar compounds such as:
1,3-Di-tert-butyl-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1,3-Di-tert-butyl-5-chloro-2-hydroxybenzene: Has a hydroxyl group instead of a methoxy group, affecting its chemical properties.
1,3-Di-tert-butyl-4-methoxybenzene: The position of the methoxy group is different, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
14804-28-5 |
|---|---|
Formule moléculaire |
C15H23ClO |
Poids moléculaire |
254.79 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-chloro-2-methoxybenzene |
InChI |
InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 |
Clé InChI |
PPOGRMLRWWWRDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


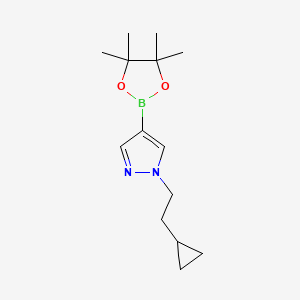
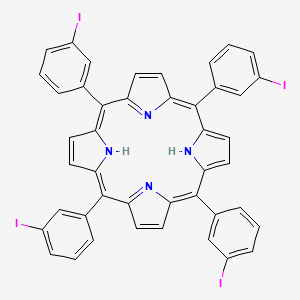


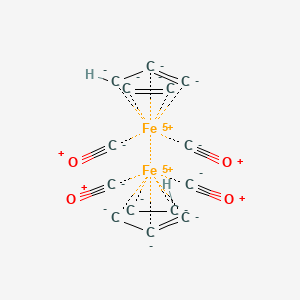
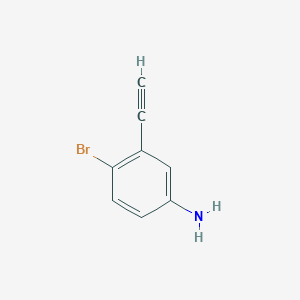
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)



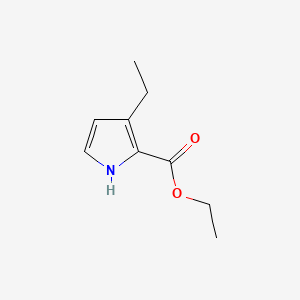

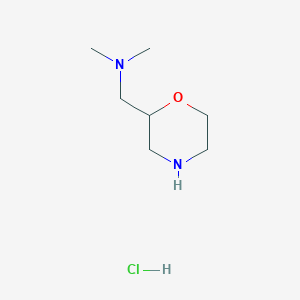
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)
